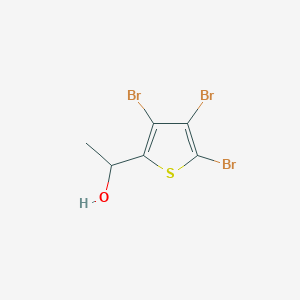
2,3,4,5,6-Pentahydroxyhexanal;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate: glucose , is a naturally occurring monosaccharide. It belongs to the class of aldehydes and has the molecular formula C₆H₁₂O₆ . Glucose plays a crucial role in various biological processes and serves as an essential energy source for living organisms.
準備方法
a. Synthetic Routes: Glucose can be synthesized through several methods:
Photosynthesis: In plants, glucose is produced via photosynthesis, where carbon dioxide and water are converted into glucose using sunlight and chlorophyll.
Chemical Synthesis: In the laboratory, glucose can be synthesized from other carbohydrates or by reducing glucose derivatives.
b. Industrial Production: The industrial production of glucose involves enzymatic hydrolysis of starch (usually from corn or potatoes). The process yields glucose syrup, which contains varying amounts of glucose and other saccharides.
化学反応の分析
Types of Reactions: Glucose undergoes various chemical reactions:
Oxidation: Glucose can be oxidized to form gluconic acid or other oxidation products.
Reduction: It can be reduced to sorbitol or other polyols.
Substitution: Glucose derivatives participate in substitution reactions.
Oxidation: Common oxidizing agents include nitric acid, bromine water, and silver oxide.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various reagents, such as acetyl chloride or bromine, can be used.
- Oxidation: Gluconic acid
- Reduction: Sorbitol
- Substitution: Glucose derivatives (e.g., glucose pentaacetate)
科学的研究の応用
Glucose has diverse applications:
Biochemistry: It serves as a fundamental substrate for glycolysis, a central metabolic pathway.
Medicine: Glucose is used intravenously to treat hypoglycemia and provide energy during medical emergencies.
Industry: Glucose is a key component in food, pharmaceuticals, and fermentation processes.
作用機序
Glucose’s primary mechanism of action lies in its role as an energy source. It enters glycolysis, where it is broken down to produce ATP (adenosine triphosphate), the cell’s energy currency.
類似化合物との比較
Glucose stands out due to its central role in metabolism. Similar compounds include fructose, galactose, and ribose.
特性
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMQWBKVUQXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-10-1 |
Source


|
| Record name | α-D-Glucopyranose, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)
![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)


![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)

![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)

